2-cyclopropyl-4,5-dimethyl-6-(4-{[5-(oxan-4-yl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyclopropyl-4,5-dimethyl-6-(4-{[5-(oxan-4-yl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyrimidine is a complex organic compound with a unique structure that combines a pyrimidine core with a piperazine moiety, and an oxadiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 2-cyclopropyl-4,5-dimethyl-6-(4-{[5-(oxan-4-yl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyrimidine involves multiple steps:
Formation of the Pyrimidine Core: : Starting with cyclopropylacetonitrile and 3,4-dimethyl-2,5-dihydro-1H-pyrrole, cyclization occurs under basic conditions to form the pyrimidine core.
Introduction of the Piperazine Moiety: : The 4-position of the pyrimidine core undergoes nucleophilic substitution with 1-(chloromethyl)-4,5-dihydro-1H-1,2,4-triazole to introduce the piperazine ring.
Formation of the Oxadiazole Ring: : The oxadiazole ring is synthesized separately by reacting oxan-4-yl acetic acid hydrazide with triphosgene, followed by coupling with the piperazine moiety.
Industrial Production Methods:
For large-scale production, continuous flow synthesis may be employed to enhance efficiency and yield. Reaction conditions are optimized for each step to maintain high purity and minimize byproducts.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, especially at the oxadiazole ring, forming sulfoxides and sulfones.
Reduction: : Reduction of the oxadiazole ring can lead to various amine derivatives.
Substitution: : The pyrimidine core can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation Reagents: : m-Chloroperbenzoic acid (m-CPBA) for forming sulfoxides.
Reduction Reagents: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution Reagents: : Alkyl halides for nucleophilic aromatic substitution.
Major Products Formed:
Sulfoxides and Sulfones: : From oxidation reactions.
Amine Derivatives: : From reduction reactions.
Alkylated Derivatives: : From substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Biology:
Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine:
Studied for its role as a potential lead compound in drug discovery, particularly for targeting neurological disorders and cancer.
Industry:
Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The compound exerts its effects by interacting with specific molecular targets. In biological systems, it can bind to enzymes and receptors, altering their activity. For example, the piperazine moiety is known to interact with neurotransmitter receptors, potentially affecting neurological pathways. The oxadiazole ring may inhibit specific enzymes, contributing to its antimicrobial properties.
Vergleich Mit ähnlichen Verbindungen
2-Cyclopropyl-4,5-dimethylpyrimidine: : Shares the pyrimidine core but lacks the piperazine and oxadiazole moieties.
4,5-Dimethyl-6-(4-piperazin-1-yl)pyrimidine: : Similar structure but without the oxadiazole ring.
Uniqueness:
The presence of both the oxadiazole and piperazine rings in 2-cyclopropyl-4,5-dimethyl-6-(4-{[5-(oxan-4-yl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyrimidine imparts unique reactivity and potential biological activity. This combination enhances its versatility and makes it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
2-[[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]methyl]-5-(oxan-4-yl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N6O2/c1-14-15(2)22-19(16-3-4-16)23-20(14)27-9-7-26(8-10-27)13-18-24-25-21(29-18)17-5-11-28-12-6-17/h16-17H,3-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKCAEZKIGIUFHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)CC3=NN=C(O3)C4CCOCC4)C5CC5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.